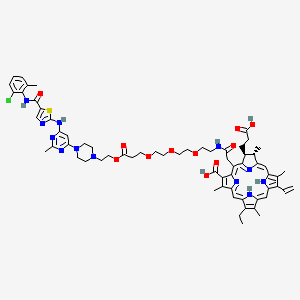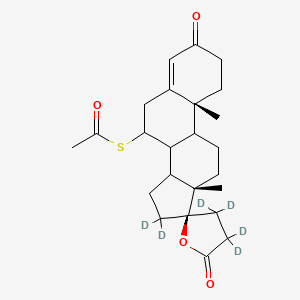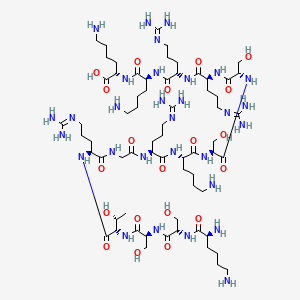
6-TAMRA Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tetramethylrhodamine Maleimide, commonly known as 6-TAMRA Maleimide, is a fluorescent dye used extensively in biochemical and molecular biology research. This compound is a thiol-reactive dye that selectively labels thiol groups in peptides, proteins, and other biological molecules. It is known for its bright yellow fluorescence with excitation and emission maxima at 553 nm and 575 nm, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-TAMRA Maleimide involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of phthalic anhydride with dimethylaminophenol.
Maleimide Functionalization: The tetramethylrhodamine is then reacted with maleimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the final product .
Analyse Chemischer Reaktionen
6-TAMRA Maleimide primarily undergoes thiol-Michael addition reactions. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thioether bond. The reaction is highly selective for thiols and occurs under mild conditions, typically at a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Conditions: The reaction is usually carried out in aqueous buffers like phosphate-buffered saline (PBS) or Tris buffer at room temperature.
Major Products Formed
The primary product of the reaction is a thioether-linked conjugate, which is stable and fluorescent. This product is used for various labeling and detection applications in biological research .
Wissenschaftliche Forschungsanwendungen
6-TAMRA Maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and as a marker in flow cytometry.
Industry: Applied in the development of biosensors and other analytical devices .
Wirkmechanismus
The mechanism of action of 6-TAMRA Maleimide involves its selective reaction with thiol groups (-SH) in biological molecules. The maleimide moiety reacts with the thiol group through a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific and does not interfere with other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
6-TAMRA Maleimide is often compared with other fluorescent dyes such as:
Tetramethylrhodamine-5-Maleimide: Similar in structure but differs in the position of the maleimide group.
Fluorescein Maleimide: Another thiol-reactive dye with different spectral properties.
Cy3 Maleimide: A cyanine dye with similar applications but different excitation and emission wavelengths
Uniqueness
The uniqueness of this compound lies in its bright fluorescence, high specificity for thiol groups, and stability of the formed conjugates. These properties make it a preferred choice for various labeling and detection applications in scientific research .
Conclusion
This compound is a versatile and widely used fluorescent dye in scientific research. Its ability to selectively label thiol groups and its bright fluorescence make it an invaluable tool in chemistry, biology, medicine, and industry. The compound’s unique properties and wide range of applications highlight its importance in advancing scientific knowledge and technology.
Eigenschaften
Molekularformel |
C31H28N4O6 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |
InChI-Schlüssel |
CCKYJNRNKVEKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)



![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)



![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)

![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
